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Adenosine 2',5'-diphosphate sodium

Cat. No.: B15495695
M. Wt: 450.19 g/mol
InChI Key: OHPUPSOOFQPMRP-MCDZGGTQSA-N
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Description

Historical Context and Emergence as a Biochemical Probe

The utility of Adenosine (B11128) 2',5'-diphosphate (A2',5'DP) as a biochemical probe emerged from its structural similarity to key biological molecules. Initially, it was recognized as an analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+). This led to its application in affinity chromatography for the purification of NADP+-dependent enzymes. Research dating back to 1976 demonstrated that immobilizing A2',5'DP on a Sepharose matrix created an effective tool for isolating and studying enzymes like nicotinamide nucleotide transhydrogenase from Pseudomonas aeruginosa. nih.govresearchgate.net This method exploited the specific binding interactions between the 2'-phosphate group of the ligand and the corresponding binding site on NADP+-dependent enzymes. sigmaaldrich.com

Later, the focus of A2',5'DP research shifted towards the burgeoning field of purinergic signaling, which explores the roles of purine (B94841) nucleotides and nucleosides as extracellular signaling molecules. nih.gov A pivotal study in 1996 identified Adenosine 2',5'-diphosphate as a competitive antagonist of the P2Y1 receptor, a key receptor for adenosine diphosphate (B83284) (ADP) involved in processes like platelet aggregation. This discovery established A2',5'DP as a valuable pharmacological tool for dissecting the complex pathways of purinergic signaling.

Distinct Structural Characteristics and Isomeric Significance

Adenosine 2',5'-diphosphate is a nucleotide derivative composed of an adenine base, a ribose sugar, and two phosphate groups. Its defining feature is the unique phosphodiester linkage. Unlike the more common 3',5'-phosphodiester bonds that form the backbone of nucleic acids like DNA and RNA, A2',5'DP possesses a phosphate group attached to the 2' position of the ribose sugar, in addition to the phosphate at the 5' position. wikipedia.orgwikipedia.orgbiosyn.com

This isomeric distinction is of significant biological importance. The spatial arrangement of the phosphate groups dictates the molecule's ability to bind to specific enzymes and receptors. For instance, research on isomers of 2-5A (an oligonucleotide involved in the antiviral response) demonstrated that replacing a 2',5'-phosphodiester bond with a 3',5'-linkage resulted in a substantial decrease in biological activity, specifically in binding to and activating the 2-5A-dependent ribonuclease. nih.gov This highlights how the 2',5' configuration is crucial for specific molecular recognition and function.

Table 1: Chemical Properties of Adenosine 2',5'-Diphosphate

PropertyValue
Molecular FormulaC10H15N5O10P2
Molecular Weight (Free Acid)427.20 g/mol nih.gov
IUPAC Name[(2R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate nih.gov
Synonyms2',5'-ADP, 2'-Phosphoadenosine 5'-phosphate, Adenosine 2',5'-bisphosphate nih.gov

Foundational Applications in Purinergic Signaling Research

The discovery of A2',5'DP's activity at purinergic receptors cemented its role as a fundamental research tool in this area. It is primarily characterized as a competitive antagonist of the P2Y1 receptor. medchemexpress.com P2Y1 receptors are G protein-coupled receptors that are activated by ADP and play a crucial role in mediating platelet aggregation. uliege.benih.gov By selectively blocking these receptors, A2',5'DP allows researchers to investigate the specific contribution of the P2Y1 signaling pathway to thrombosis and hemostasis. nih.gov

Further research revealed a broader antagonistic profile for A2',5'DP. Studies have shown that it also acts as a non-selective antagonist of the P2X1 ion channel, another type of purinergic receptor activated by ATP. medchemexpress.comuliege.besigmaaldrich.com This dual antagonism, while complicating the interpretation of some experiments, has also provided a tool to probe the combined roles of P2Y1 and P2X1 receptors in platelet function. The ability of A2',5'DP to inhibit different components of the purinergic signaling cascade has made it an invaluable compound for elucidating the intricate mechanisms of nucleotide-mediated cellular communication. uliege.bemdpi.com

Table 2: Comparison of Adenosine Diphosphate Analogs in Purinergic Receptor Research

CompoundPrimary Receptor Target(s)Primary Mode of Action
Adenosine 5'-diphosphate (ADP)P2Y1, P2Y12, P2Y13Agonist
Adenosine 2',5'-diphosphate (A2',5'DP)P2Y1, P2X1Antagonist medchemexpress.comuliege.be
Adenosine 5'-O-(2-thiodiphosphate) (ADPβS)P2Y ReceptorsPartial Agonist capes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5NaO10P2 B15495695 Adenosine 2',5'-diphosphate sodium

Properties

Molecular Formula

C10H15N5NaO10P2

Molecular Weight

450.19 g/mol

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);/t4-,6-,7-,10-;/m1./s1

InChI Key

OHPUPSOOFQPMRP-MCDZGGTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na]

Origin of Product

United States

Molecular Interactions and Pharmacological Characterization

Purinergic Receptor Ligand Interactions

Adenosine (B11128) 2',5'-diphosphate (A2P5P) is characterized by its dual antagonistic activity at different subtypes of purinergic receptors, specifically the P2Y and P2X families.

Competitive Antagonism of P2Y1 Receptors

Adenosine 2',5'-diphosphate sodium is a recognized competitive antagonist of the P2Y1 receptor. sigmaaldrich.comnih.gov The P2Y1 receptor, a Gq protein-coupled receptor, is crucial for initiating platelet aggregation in response to adenosine diphosphate (B83284) (ADP). A2P5P effectively inhibits ADP-induced platelet shape change and aggregation. nih.gov Studies have shown that it competitively antagonizes calcium mobilization in response to ADP in various cell types, including fura-2-loaded platelets and cloned human P2Y1 receptors expressed in Jurkat cells. nih.gov The antagonist potency (pA2) of A2P5P in inhibiting ADP-induced platelet aggregation has been determined to be approximately 5. nih.gov This competitive antagonism at the P2Y1 receptor makes it a valuable tool in research to distinguish P2Y1-mediated events from those triggered by other P2Y receptor subtypes. nih.gov

Non-Selective Antagonism of P2X1 Ion Channels

In addition to its effects on P2Y1 receptors, Adenosine 2',5'-diphosphate exhibits non-selective antagonism at the P2X1 ion channel. sigmaaldrich.com The P2X1 receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP), leading to an influx of cations and subsequent cellular responses. Research has demonstrated that A2P5P can antagonize P2X1 receptors on human platelets as well as recombinant P2X1 receptors. This non-selective inhibitory action on P2X1 activity complicates the precise evaluation of the P2X1 ion channel's contribution to platelet activation when using this compound.

Receptor Binding Dynamics and Specificity Elucidation

The specificity of Adenosine 2',5'-diphosphate for the P2Y1 receptor over other P2Y subtypes, such as the P2Y12 receptor, is a key aspect of its pharmacological profile. While it competitively blocks the Gq-coupled P2Y1 receptor, it does not affect the Gi-coupled P2Y receptor responsible for inhibiting adenylyl cyclase. nih.gov This selectivity allows researchers to dissect the distinct signaling pathways initiated by ADP in platelets, where co-activation of both P2Y1 and P2Y12 is necessary for a full aggregation response. nih.gov

The binding dynamics of antagonists to the P2Y1 receptor are complex. Structural studies of the human P2Y1 receptor have revealed the existence of disparate ligand-binding sites. nih.gov Both nucleotide and non-nucleotide antagonists can bind to distinct sites, yet stabilize the receptor in a similar inactive conformation. nih.gov This provides a basis for understanding how different chemical entities, including A2P5P, can exert their antagonistic effects. The competitive nature of A2P5P's binding at the P2Y1 receptor suggests it directly competes with the endogenous agonist ADP for the same binding site. In contrast, its interaction with the P2X1 ion channel is non-selective, indicating a different mode of binding or a broader interaction with the channel's structure.

Table 1: Receptor Interaction Profile of Adenosine 2',5'-diphosphate

Receptor Interaction Type Effect
P2Y1 Competitive Antagonism Inhibition of ADP-induced platelet aggregation and calcium mobilization.
P2X1 Non-Selective Antagonism Inhibition of ATP-gated ion channel activity.

Enzymatic Activity Modulation and Functional Consequences

Beyond its receptor-mediated effects, Adenosine 2',5'-diphosphate can influence the activity of various enzymes, which has implications for cellular signaling and its application in biochemical research.

Influence on Adenylyl Cyclase Pathways

The interaction of Adenosine 2',5'-diphosphate with adenylyl cyclase pathways is nuanced. Studies on human platelets have shown that while A2P5P blocks ADP-induced platelet aggregation (a P2Y1-mediated effect), it does not impact the ADP-induced inhibition of adenylyl cyclase, a process mediated by a different P2Y receptor (P2Y12). sigmaaldrich.comnih.gov However, in other experimental models, such as rat brain capillary endothelial cells, A2P5P has been observed to act as a weak agonist at a P2Y receptor that is coupled to the inhibition of adenylyl cyclase. nih.gov This suggests that the effect of A2P5P on adenylyl cyclase activity can be cell-type and receptor-subtype specific. The primary role of P2Y1 receptor activation is the mobilization of intracellular calcium, and A2P5P's antagonism of this receptor does not directly translate to modulation of the adenylyl cyclase pathway in platelets. nih.gov

Inhibition and Activation of Specific Enzymes in Research Models

Adenosine 2',5'-diphosphate serves as a valuable tool in the study and purification of certain enzymes due to its structural similarity to NADP+. It is particularly used in affinity chromatography to purify NADP-dependent enzymes. sigmaaldrich.comgbiosciences.com In this technique, A2P5P is immobilized on a resin, which then selectively binds to enzymes that have a binding site for NADP+. gbiosciences.com This interaction is effectively a form of reversible inhibition, where the enzyme binds to the A2P5P on the column and is later eluted.

Examples of enzymes purified using this method include:

NADPH-cytochrome P450 reductase sigmaaldrich.comnih.gov

Glutathione (B108866) reductase sigmaaldrich.com

While direct studies on the inhibitory or activatory effects of A2P5P on a wide range of enzymes are limited, the broader class of adenosine diphosphate derivatives has been shown to act as inhibitors for various enzymes. For instance, different ADP analogs have been synthesized and evaluated as selective inhibitors of pyruvate (B1213749) kinase isozymes. nih.gov Similarly, modified ADP compounds have been screened for their ability to inhibit mortalin, a member of the Hsp70 protein family. nih.gov These examples highlight the potential for adenosine diphosphate derivatives, including A2P5P, to modulate the activity of specific enzymes, a property that is exploited in biochemical research.

Table 2: Application of Adenosine 2',5'-diphosphate in Enzyme Research

Application Enzyme Examples Mechanism
Affinity Chromatography NADPH-cytochrome P450 reductase, Glutathione reductase Reversible binding/inhibition to the NADP+ binding site.

Biochemical Roles and Cellular Mechanisms in in Vitro Systems

Functional Impact on Cellular Signaling Networks

The primary functional impact of A2',5'P in cellular signaling is its ability to selectively block specific pathways that are normally activated by endogenous nucleotides like adenosine (B11128) triphosphate (ATP) and ADP.

Purinergic signaling encompasses the diverse extracellular roles of purine (B94841) nucleotides and nucleosides in cell-to-cell communication. researchgate.net This system is broadly divided into P1 receptors, which are activated by adenosine, and P2 receptors, which respond to ATP and ADP. nih.gov The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors (GPCRs). nih.gov

Adenosine 2',5'-diphosphate sodium functions within this cascade as a selective antagonist. Research demonstrates that it acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. sigmaaldrich.com By blocking these specific receptors, A2',5'P serves as a critical tool for researchers to isolate and study the distinct contributions of the P2Y1 and P2X1 receptor pathways to complex biological processes. sigmaaldrich.com Its antagonistic properties prevent the native ligands, primarily ADP and ATP, from binding to and activating these receptors, thereby inhibiting their downstream signaling cascades.

Table 1: Receptor Targets of this compound

Receptor Target Receptor Class General Function Role of A2',5'P
P2Y1 G protein-coupled receptor (GPCR) Binds ADP, leading to Gq activation, increased intracellular calcium, and platelet shape change. ahajournals.org Competitive Antagonist sigmaaldrich.com
P2X1 Ligand-gated ion channel Binds ATP, forming a channel for rapid cation (e.g., Ca²⁺) influx. Non-selective Antagonist sigmaaldrich.com

The activation of P2Y1 and P2X1 receptors by their native ligands initiates a series of intracellular events. The P2Y1 receptor is coupled to the Gq family of G proteins. ahajournals.org Upon activation, Gq stimulates the enzyme phospholipase C (PLC), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov IP₃ diffuses into the cytoplasm and binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov This transient rise in intracellular Ca²⁺ is a critical signal for initiating cellular responses like platelet shape change. ahajournals.org

By acting as a P2Y1 antagonist, A2',5'P prevents these initial steps. It blocks the ADP-mediated activation of PLC, thereby inhibiting the production of IP₃ and DAG and preventing the subsequent release of intracellular calcium. Similarly, as a P2X1 antagonist, it blocks the rapid influx of extracellular calcium that occurs when ATP binds to this ion channel. The downstream consequence is the inhibition of calcium-dependent signaling pathways that are crucial for various cellular functions.

Table 2: Impact of A2',5'P on Intracellular Mediators

Mediator Pathway Normal Function (Upon Receptor Activation) Effect of A2',5'P Antagonism
Phospholipase C (PLC) P2Y1 Activated by Gq protein. Activation is blocked.
Inositol 1,4,5-trisphosphate (IP₃) P2Y1 Generated from PI(4,5)P₂; releases intracellular Ca²⁺. nih.gov Production is inhibited.
Diacylglycerol (DAG) P2Y1 Generated from PI(4,5)P₂; activates Protein Kinase C (PKC). nih.gov Production is inhibited.
Intracellular Calcium (Ca²⁺) P2Y1 & P2X1 Concentration increases due to release from stores (P2Y1) and influx from outside the cell (P2X1). ahajournals.org The increase in concentration is prevented or significantly reduced.

Modulation of Cellular Processes

Through its antagonism of P2Y1 and P2X1 receptors, A2',5'P can modulate a variety of cellular processes in vitro, most notably platelet function.

Platelet aggregation is a critical process in hemostasis and thrombosis, and it is strongly mediated by ADP released from dense granules of activated platelets. biodatacorp.comnih.gov The effect of ADP on platelets requires the simultaneous activation of two distinct P2Y receptors: P2Y1 and P2Y12. ahajournals.orgnih.gov

P2Y1 Receptor: Activation of this Gq-coupled receptor is responsible for the initial platelet shape change and a transient rise in intracellular calcium, which begins the aggregation process. ahajournals.org

P2Y12 Receptor: This Gi-coupled receptor provides a more sustained signal. Its activation inhibits adenylyl cyclase, leading to lower levels of cyclic adenosine monophosphate (cAMP), which in turn reinforces and sustains the aggregation response. ahajournals.orgnih.gov

Full platelet aggregation requires the coordinated action of both receptors. ahajournals.org this compound serves as a valuable experimental tool in this context. By selectively blocking the P2Y1 receptor, it allows researchers to dissect the specific contributions of this pathway. sigmaaldrich.com In in vitro platelet aggregation assays, the addition of A2',5'P inhibits the initial steps of aggregation that are dependent on P2Y1, even in the presence of ADP. This demonstrates that the P2Y12 pathway alone is not sufficient to induce a full and normal aggregation response. ahajournals.org These mechanism-based studies have been fundamental in establishing the distinct but complementary roles of the P2Y1 and P2Y12 receptors in platelet function.

Beyond its well-documented role in studying platelet biology, the antagonistic properties of A2',5'P are applicable to investigating other cellular systems where P2Y1 and P2X1 receptors are expressed. Purinergic signaling is involved in a wide array of physiological functions, including inflammation, immune responses, and neurotransmission. researchgate.netnih.gov

Recent research has indicated that extracellular ADP can trigger the transfer of mitochondria between osteocytes to maintain tissue homeostasis, a process mediated by P2Y receptors. nih.gov In such a system, A2',5'P could be used as an investigational tool to determine if the P2Y1 receptor is specifically involved in initiating this mitochondrial transfer.

Furthermore, A2',5'P has a practical application in biochemical purification techniques. It can be immobilized onto a solid support, such as agarose, to create an affinity chromatography column. This column is then used for the purification of enzymes like NADPH-cytochrome P450 reductase and glutathione (B108866) reductase, which have binding sites for this molecule. sigmaaldrich.com

Synthesis and Derivatization Strategies for Research Applications

Laboratory-Scale Synthetic Methodologies

The laboratory synthesis of Adenosine (B11128) 2',5'-diphosphate (A2',5'DP) can be achieved through both chemical and enzymatic approaches. Chemical synthesis often involves the phosphorylation of a suitably protected adenosine derivative. A common strategy is the reaction of adenosine mononucleotides with a phosphorylating agent like phosphoramidic acid in a solvent such as formamide. researchgate.net This method, however, can lead to side reactions, including phosphorylation at unprotected hydroxyl groups on the ribose sugar, necessitating careful purification by techniques like ion-exchange chromatography to isolate the desired A2',5'DP. researchgate.net

Enzymatic synthesis offers a more specific route. For instance, enzymes like 5'-phosphosulfatase kinase can catalyze the generation of 3',5'-adenosine diphosphate (B83284) (PAP) from 5'-adenosine monophosphate (AMP) using adenosine triphosphate (ATP) or adenosine diphosphate (ADP) as a coenzyme. patsnap.com While this produces the 3',5'-isomer, similar enzymatic principles can be applied to generate other isomers. The reverse reaction of ATP hydrolysis, which forms ADP, is a fundamental biological process that can be harnessed in the lab. libretexts.org ATP synthase, for example, catalyzes the formation of ATP from ADP and inorganic phosphate (B84403) (Pi). youtube.com Specialized enzymatic methods have also been developed to produce specific forms of adenosine diphosphates. For example, adenylate kinase can be used to synthesize [β-32P]ADP from [γ-32P]ATP. nih.gov

A key challenge in chemical synthesis is the formation of the pyrophosphate linkage. Various coupling methods have been developed to address this, including the use of activating agents like carbonyldiimidazole (CDI) or phosphoramidite-based chemistry. mdpi.comnih.govacs.org These methods facilitate the condensation of a phosphorylated adenosine moiety with another phosphate group or a modified phosphate analog.

Preparation of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of A2',5'DP relates to its biological activity, particularly its interaction with purinergic receptors like P2Y1. nih.govsigmaaldrich.com By systematically modifying the structure of A2',5'DP and evaluating the biological activity of the resulting analogs, researchers can identify the key functional groups responsible for binding and activation or inhibition.

The synthesis of A2',5'DP analogs involves targeted chemical modifications at various positions of the molecule, including the adenine (B156593) base, the ribose sugar, and the phosphate chain. nih.gov

Modifications to the Adenine Base:

Substitution at the C2 and N6 positions: Palladium-catalyzed cross-coupling reactions can be used to introduce alkynyl groups at the C2 position of adenosine. nih.gov The N6 position can be modified through alkylation, for example, with benzyl (B1604629) bromide, often involving a Dimroth rearrangement. nih.gov

Introduction of bulky groups: Analogs with substitutions at the C8 position of the purine (B94841) ring have been synthesized to explore their antagonist activity. nih.gov

Modifications to the Ribose Sugar:

Deoxygenation: The removal of hydroxyl groups, for instance at the 2' position to create 2'-deoxy analogs, can provide insights into the importance of these groups for receptor interaction. nih.gov

Introduction of alternative substituents: The hydroxyl groups on the ribose can be replaced with other functionalities to probe the steric and electronic requirements of the binding pocket.

Modifications to the Phosphate Chain:

Bioisosteric replacement: The pyrophosphate moiety is often a target for modification to improve metabolic stability. nih.gov Phosphonoacetate linkers have been explored as replacements for one of the phosphate groups, although this can sometimes lead to a loss of activity. rsc.orgresearchgate.net

Synthesis of analogs with modified linkers: The synthesis of analogs with non-hydrolyzable phosphate linkages is of significant interest for creating more stable compounds for research and potential therapeutic use.

The general synthetic strategy for these analogs often involves the coupling of a modified adenosine or ribose monophosphate with a corresponding phosphate partner using methods like those involving morpholidates, diphenylphosphonates, or imidazolides to activate one phosphate for nucleophilic attack. researchgate.net The resulting analogs are then purified and their biological activity is assessed, for example, by measuring their ability to inhibit platelet aggregation or to modulate calcium signaling in cells expressing specific P2Y receptors. frontiersin.orgwikipedia.org

Table 1: Examples of Synthesized Adenosine 2',5'-diphosphate Analogs and their SAR Implications

Analog Modification Rationale for Synthesis Key Finding Reference
8-Phenyl-ADPR Phenyl group at C8 of adenine Investigate the effect of bulky substituents on receptor binding. Acts as a potent antagonist at the TRPM2 channel. nih.gov
2'-Deoxy-ADPR Removal of 2'-hydroxyl group Determine the role of the 2'-hydroxyl in receptor interaction. Modification can influence antagonist potency. nih.gov
Phosphonoacetate ADPR analog Replacement of a phosphate with phosphonoacetate Create more metabolically stable analogs. Replacement of the pyrophosphate can abolish activity at certain receptors. rsc.org
N6-Benzyladenosine derivatives Benzyl group at the N6 position Explore the impact of substitutions on the adenine base on A3 adenosine receptor agonism. SAR studies identified potent and selective agonists. nih.gov

Isotopic Labeling for Tracing Biochemical Transformations

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like Adenosine 2',5'-diphosphate within biological systems. By replacing one or more atoms in the molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the molecule's journey through various biochemical pathways.

Commonly used isotopes for labeling nucleotides include:

¹³C (Carbon-13): A stable isotope of carbon used in Nuclear Magnetic Resonance (NMR) spectroscopy to study conformational dynamics. nih.gov

¹⁵N (Nitrogen-15): A stable isotope of nitrogen, also used in NMR studies. nih.gov

³²P (Phosphorus-32): A radioactive isotope of phosphorus that allows for sensitive detection of phosphorylated molecules. nih.gov

³H (Tritium): A radioactive isotope of hydrogen. nih.gov

Synthetic Strategies for Isotopic Labeling:

Enzymatic Synthesis: This is a highly specific method for introducing isotopic labels. For instance, hexokinase can be used to convert commercially available α-[³²P]-labeled ATP into α-[³²P]-labeled ADP. nih.gov Similarly, adenylate kinase can be used for the synthesis of [β-³²P]ADP from [γ-³²P]ATP. nih.gov Bifunctional enzymes like Corynebacterium ammoniagenes FAD synthetase can be employed to produce FAD isotopically labeled at either the adenyl tail or the isoalloxazine core from labeled riboflavin (B1680620) and ATP. nih.gov

Chemical Synthesis: For stable isotope labeling, isotopically enriched precursors are incorporated during chemical synthesis. For example, adenosine labeled with ¹³C in the ribose moiety can be used as a starting material. isotope.com Solid-phase synthesis is a common method for creating site-specifically labeled oligonucleotides, where an isotope-labeled phosphoramidite (B1245037) building block is incorporated at a desired position. rsc.orgisotope.com

Chemo-enzymatic Methods: These approaches combine chemical synthesis and enzymatic reactions. For example, a chemically synthesized, isotope-labeled nucleotide analog can be enzymatically ligated to an unlabeled RNA or DNA strand. nih.gov

The choice of labeling strategy depends on the specific research question. Radioactive labeling with ³²P is often used for its high sensitivity in detecting small amounts of product, for example, in kinase assays. Stable isotope labeling with ¹³C and ¹⁵N is invaluable for structural studies using NMR, as it allows for the unambiguous assignment of signals and the investigation of molecular dynamics. nih.gov

Advanced Analytical Methodologies for Adenosine 2 ,5 Diphosphate Sodium in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of nucleotides like 2',5'-ADP, enabling their separation from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of adenosine (B11128) phosphates. nih.gov This technique offers a robust and reproducible approach for determining the concentrations of these compounds. helixchrom.com The separation is often achieved using reversed-phase columns, such as C18, with a mobile phase typically consisting of a phosphate (B84403) buffer. nih.gov For instance, a method using a C18 column with a mobile phase of 50 mM potassium hydrogen phosphate (pH 6.80) and UV detection at 254 nm has been successfully validated for the simultaneous analysis of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) in cell extracts. nih.gov The absorbance maximum for ADP sodium salt at pH 7 is 259 nm. sigmaaldrich.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, provides enhanced selectivity for nucleotides. helixchrom.comsielc.com For example, the Amaze HA mixed-mode column, featuring both hydrophobic alkyl chains and anion-exchange groups, allows for the effective separation of hydrophilic and acidic compounds like ADP. helixchrom.com Another approach utilizes a Primesep B2 reversed-phase anion-exchange column, where retention is controlled by the buffer concentration and pH. sielc.com Ion-pair reversed-phase HPLC is another common strategy, employing reagents like tetrabutylammonium (B224687) hydrogensulfate (TBAS) to improve the retention and separation of highly polar nucleotides on C18 columns. akjournals.comakjournals.com

Table 1: HPLC Methods for Adenosine Diphosphate Analysis
Column TypeMobile PhaseDetectionApplication
C18 (3 x 150 mm, 2.7 µm)50 mM potassium hydrogen phosphate (pH 6.80)UV at 254 nmQuantification in human bronchial epithelial cells nih.gov
Amaze HA (mixed-mode)Hydrophobic and anion-exchange interactionsUVQuantitative analysis of ADP and ATP helixchrom.com
Primesep B2 (reversed-phase anion-exchange)Buffer concentration and pH control retentionUV/MSAnalysis of nucleotides in various sample matrices sielc.com
C18 with ion-pairingAcetonitrile and 50 mM monobasic potassium phosphate (pH 4.6) with 25 mM TBASUV at 254 nmDetermination in Mycobacterium smegmatis akjournals.com

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar compounds like nucleotides. nih.govnih.gov This technique is particularly advantageous as it avoids the use of ion-pairing reagents, which can interfere with mass spectrometry detection. sigmaaldrich.comwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govnih.gov

Various HILIC stationary phases have been successfully employed for nucleotide separation. nih.gov For instance, a zwitterionic polymeric column (ZIC®-pHILIC) has been used for the simultaneous analysis of ATP and its metabolites in pork muscle. cabidigitallibrary.orgresearchgate.net Another study demonstrated the use of a silica-bonded cyclofructan 6 (FRULIC-N) stationary phase, which exhibits a dual-retention mechanism involving both traditional hydrogen bonding/dipolar interactions and dynamic ion interaction effects. nih.govresearchgate.net This tunability of ion interaction provides an advantage over stationary phases with fixed embedded charges. nih.govresearchgate.net HILIC methods are often coupled with mass spectrometry for enhanced sensitivity and specificity. sigmaaldrich.comfrontiersin.org

Mass Spectrometry (MS) Based Approaches

Mass spectrometry offers unparalleled sensitivity and specificity for the identification and quantification of nucleotides, even in complex biological samples.

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) for Quantification and Identification in Complex Matrices

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is a highly specific and sensitive technique for the quantification of adenosine diphosphate. frontiersin.org This method is particularly valuable for analyzing complex biological matrices such as plasma, tissue extracts, and cell culture supernatants. frontiersin.org The coupling of HILIC with HR-MS/MS has been successfully applied to develop a validated method for quantifying ADP and other related metabolites. nih.gov This approach allows for the accurate determination of ADP liberation in enzymatic assays, such as those used to study the activity of ATP-binding cassette (ABC) transporters. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple nucleotides in various biological samples, including royal jelly and human cells. nih.govnih.govresearchgate.netjfda-online.com These methods often employ stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov The specificity of MS/MS, which relies on specific mass transitions for each compound, overcomes potential interferences from sample degradation products that can be a drawback in methods relying solely on retention time. frontiersin.org The limits of detection (LOD) and quantification (LOQ) for ADP using LC-MS/MS can reach low nanogram-per-milliliter levels. nih.govresearchgate.net

Table 2: LC-MS/MS Parameters for ADP Quantification
Sample MatrixPrecursor Ion (m/z)Product Ion (m/z)Linear RangeReference
Royal JellyNot specifiedNot specified2.5-1000 ng/mL nih.govresearchgate.net
Human Cells (RBCs, PBMCs)Not specifiedNot specified1.0–200 pmol/sample (for GTP, similar for ADP) nih.gov
Human Blood268 [M+H]⁺ (for Adenosine)1360.005–2 μg/mL (for Adenosine) mdpi.com

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide valuable insights into the structural and conformational properties of 2',5'-ADP.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of nucleotides in solution and their interactions with other molecules. Both ¹H and ¹³C NMR have been utilized to investigate the structure of adenosine diphosphate derivatives. chemicalbook.comhmdb.canih.gov For instance, ¹³C NMR has been used to study the solution conformation of adenylyl-(2',5')-adenosine, revealing that rotations about the C(2')-O and C(5')-O bonds occur during temperature-mediated unstacking. nih.gov

Solid-state NMR (SSNMR) has been employed to determine the conformation of ATP bound to membrane proteins. nih.gov By analyzing the ¹³C chemical shifts, researchers can deduce the ribose ring conformation of the bound nucleotide. nih.gov ³¹P NMR is particularly useful for studying adenosine phosphates, as each phosphate group gives a distinct signal. aiinmr.com This technique can be used to determine the relative quantities of ATP and ADP in a mixture. aiinmr.com Conformational studies using NMR provide crucial information for understanding the structure-activity relationships of 2',5'-ADP. nih.gov

X-ray Crystallography for Ligand-Receptor Complex Analysis

The crystal structure of the human P2Y1 receptor in complex with the nucleotide antagonist MRS2500 was determined at a resolution of 2.7 Å. rcsb.orgnih.gov This structural elucidation revealed a distinct binding site for nucleotide-like antagonists within the seven-transmembrane (7TM) bundle of the receptor. nih.gov The binding pocket is primarily formed by residues from the N-terminus, extracellular loop 2 (ECL2), and transmembrane helices VI and VII. nih.gov

Key Ligand-Receptor Interactions:

The binding of MRS2500, and by extension, the binding model for Adenosine 2',5'-diphosphate, involves a series of specific molecular interactions that stabilize the antagonist within the receptor pocket. nih.gov

Adenine (B156593) Moiety: The adenine ring of the antagonist inserts into a crevice where it is flanked by Arginine 287 (R2876.62) and Leucine 44 (L44). nih.gov The N6-amino group and the N7 atom of the purine (B94841) ring form crucial hydrogen bonds with the side chain of Asparagine 283 (N2836.58). nih.gov

Phosphate Groups: Both phosphate groups are essential for high-affinity binding. nih.gov

The 2'(3')-phosphate group establishes hydrogen bonds with Tyrosine 110 (Y1102.63) and Tyrosine 303 (Y3037.32). It also engages in salt bridge interactions with two positively charged residues: Lysine 46 (K46) at the N-terminus and Arginine 195 (R195) in ECL2. nih.gov

The 5'-phosphate group forms a salt bridge with Arginine 310 (R3107.39) and hydrogen bonds with Threonine 205 (T205) in ECL2 and Tyrosine 306 (Y3067.35). nih.gov

These interactions anchor the antagonist in a conformation that prevents the receptor from adopting the active state required for signal transduction. nih.gov Molecular dynamics simulations have further suggested that antagonist binding stabilizes an "ionic lock" between key residues, which is disrupted upon the binding of an agonist like ADP. nih.gov

Crystallographic Data for P2Y1R-MRS2500 Complex:

The table below summarizes the key crystallographic data for the P2Y1 receptor in complex with MRS2500, providing a reference for the structural determination. rcsb.org

ParameterValue
PDB ID4XNW
Resolution2.70 Å
MethodX-RAY DIFFRACTION
R-Value Free0.267
R-Value Work0.218

Summary of Key Interacting Residues:

This table details the specific amino acid residues of the P2Y1 receptor that form critical bonds with the antagonist MRS2500, highlighting the nature of these interactions. nih.gov

Ligand MoietyInteracting Receptor ResidueInteraction Type
Adenine RingAsparagine 283 (N2836.58)Hydrogen Bond
Arginine 287 (R2876.62), Leucine 44 (L44)Van der Waals
2'(3')-PhosphateLysine 46 (K46)Salt Bridge
Arginine 195 (R195)Salt Bridge
Tyrosine 110 (Y1102.63)Hydrogen Bond
Tyrosine 303 (Y3037.32)Hydrogen Bond
5'-PhosphateArginine 310 (R3107.39)Salt Bridge
Threonine 205 (T205)Hydrogen Bond
Tyrosine 306 (Y3067.35)Hydrogen Bond

The structural insights gained from the P2Y1R-MRS2500 crystal structure are invaluable for the structure-based design of new, more potent, and selective P2Y1 receptor antagonists. nih.govnih.gov Understanding the precise architecture of the binding site allows for the rational modification of ligands like Adenosine 2',5'-diphosphate to enhance their therapeutic potential. nih.gov

Applications As a Research Tool and Mechanistic Probe

Affinity Ligand in Enzyme Purification and Protein Interaction Studies

Adenosine (B11128) 2',5'-diphosphate, when immobilized on a solid support such as agarose, serves as a highly effective affinity ligand for the purification of NADP+-dependent enzymes. sigmaaldrich.comsigmaaldrich.com The principle of this technique lies in the specific binding interaction between the 2',5'-diphosphate moiety of the ligand and the NADP+ binding site of the target enzyme. This allows for the selective capture of these enzymes from complex biological mixtures, leading to a high degree of purification in a single step.

The immobilized A2',5'DP resin is particularly useful for the purification of various reductases and dehydrogenases. For instance, it has been successfully employed in the purification of P450 oxidoreductase and P450Bm-3 reductase. nih.gov Similarly, NADPH-cytochrome P-450 reductase from rat liver has been purified to apparent homogeneity using NADP-Sepharose affinity chromatography, a matrix to which A2',5'DP is a key structural component. nih.gov The elution of the bound enzyme is typically achieved by using a competing ligand, such as a gradient of NADP+ or, as demonstrated in some studies, the more cost-effective 2',3'-adenosine monophosphate. nih.gov

The effectiveness of the affinity matrix can be influenced by factors such as the spacer arm used to attach the ligand to the resin and the pH of the buffers. sigmaaldrich.com For example, a common method involves coupling N6-(6-aminohexyl)adenosine 2',5'-bisphosphate to a Sepharose matrix. sigmaaldrich.com The binding and elution conditions, including buffer composition and pH, are critical for optimizing the purification of specific enzymes. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing examples of enzymes purified using Adenosine 2',5'-diphosphate affinity chromatography:

EnzymeSourceElution ConditionReference
P450 OxidoreductaseNot Specified2',3'-adenosine monophosphate nih.gov
P450Bm-3 ReductaseNot Specified2',3'-adenosine monophosphate nih.gov
NADPH-cytochrome P-450 reductaseRat LiverNADP+ gradient nih.gov
NADP+-dependent dehydrogenasesGeneralNADP+ gradient sigmaaldrich.com

Beyond enzyme purification, the specific interaction between A2',5'DP and NADP+-binding proteins can be exploited to study protein-protein interactions and to identify novel binding partners.

Pharmacological Probe for Purinergic Receptor Characterization

Adenosine 2',5'-diphosphate sodium is a valuable pharmacological tool for the characterization of purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP. Specifically, A2',5'DP has been identified as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. sigmaaldrich.commedchemexpress.com This antagonistic activity allows researchers to probe the function and signaling pathways of these receptors in various physiological processes.

The P2Y1 receptor, activated by ADP, plays a crucial role in initiating platelet aggregation. nih.govacs.org Studies have shown that A2',5'DP can inhibit ADP-induced platelet shape change and aggregation, demonstrating its utility in dissecting the mechanisms of platelet activation. nih.gov By competitively blocking the P2Y1 receptor, A2',5'DP helps to distinguish the specific contributions of this receptor subtype from other P2Y receptors present on platelets, such as the P2Y12 receptor. acs.orgnih.gov

The pharmacological properties of A2',5'DP have been investigated in various cell types, including platelets and Jurkat cells heterologously expressing the human P2Y1 receptor. nih.gov These studies have confirmed its selective antagonism at the P2Y1 receptor, where it effectively blocks ADP-induced calcium mobilization. nih.gov Its non-selective antagonism at the P2X1 receptor further expands its utility in studies where the inhibition of this ion channel is desired. medchemexpress.com

The following table highlights the key pharmacological actions of Adenosine 2',5'-diphosphate at specific purinergic receptors:

ReceptorActionPhysiological Process InvestigatedReference
P2Y1Competitive AntagonistPlatelet aggregation, Calcium mobilization sigmaaldrich.commedchemexpress.comnih.gov
P2X1Non-selective AntagonistPlatelet activation sigmaaldrich.commedchemexpress.com

Substrate or Inhibitor in In Vitro Enzymatic Assays

In the realm of enzymology, this compound serves as both a substrate and an inhibitor in various in vitro assays, providing valuable insights into enzyme kinetics and reaction mechanisms.

As a substrate, A2',5'DP can be utilized by certain enzymes that recognize the diphosphate (B83284) structure. For example, some DNA polymerases have been shown to utilize deoxynucleoside diphosphates (dNDPs), including dADP, as substrates for DNA synthesis, challenging the long-held belief that only triphosphates are used. nih.gov In the context of nucleotide metabolism, polyphosphate kinases (PPKs) can use ADP to synthesize ATP, and A2',5'DP can be used to study the activity of these enzymes. nih.gov

More commonly, A2',5'DP and its derivatives are used as components in coupled enzyme assays to measure the activity of other enzymes. For instance, assays for kinase activity often rely on the detection of ADP produced from the phosphorylation of a substrate by ATP. researchgate.net

As an inhibitor, A2',5'DP can be used to probe the active sites of enzymes that bind adenine (B156593) nucleotides. Its structural similarity to other nucleotides allows it to compete for binding, thereby inhibiting the enzyme's activity. This inhibitory action is particularly useful for studying enzymes involved in nucleotide metabolism.

The table below provides examples of the use of Adenosine 2',5'-diphosphate in enzymatic assays:

Enzyme/ProcessRole of A2',5'DPAssay TypeReference
DNA PolymeraseSubstrate (as dADP)DNA synthesis assay nih.gov
Polyphosphate KinaseSubstrateATP synthesis assay nih.gov
Kinases (general)Product (for detection)Kinase activity assay researchgate.net

Tool for Investigating Cellular Energy Metabolism and Nucleotide Interconversions

Adenosine 2',5'-diphosphate is a key player in the intricate network of cellular energy metabolism and nucleotide interconversions. taylorandfrancis.com Its concentration, along with that of ATP and AMP, is a critical determinant of the cell's energetic state, often expressed as the adenylate energy charge. fiveable.me Researchers utilize A2',5'DP as a tool to investigate the pathways that govern the balance between these nucleotides and to understand how cells respond to metabolic stress.

The interconversion of ATP, ADP, and AMP is a fundamental process in cellular bioenergetics. youtube.comyoutube.com A2',5'DP is central to these conversions, being both a product of ATP hydrolysis and a precursor for ATP synthesis through oxidative phosphorylation and substrate-level phosphorylation. taylorandfrancis.com Studying the dynamics of A2',5'DP levels can provide insights into the activity of key metabolic pathways such as glycolysis and mitochondrial respiration. ahajournals.org

Recent studies have highlighted the role of extracellular ADP as a signaling molecule released by stressed cells. This extracellular ADP can trigger responses in neighboring healthy cells, such as the transfer of mitochondria to rescue the energy metabolism of the stressed cells. nih.gov This finding underscores the importance of A2',5'DP not only as an intracellular metabolite but also as an intercellular signaling molecule in tissue homeostasis.

Furthermore, investigations into nucleotide degradation pathways have revealed the complex interplay between deamination and dephosphorylation of adenine nucleotides, where the fate of AMP to either IMP or adenosine is tightly regulated. nih.gov A2',5'DP is a crucial intermediate in these pathways, and its study helps to elucidate the mechanisms that control nucleotide homeostasis. The process of ADP-ribosylation, a post-translational modification involving the transfer of ADP-ribose from NAD+, also highlights the broader role of ADP moieties in cellular regulation, including DNA repair and inflammation. nih.gov

The following table summarizes the roles of Adenosine 2',5'-diphosphate in cellular metabolism and signaling:

ProcessRole of A2',5'DPResearch FocusReference
Cellular BioenergeticsKey intermediateAdenylate energy charge, mitochondrial function taylorandfrancis.comfiveable.meahajournals.org
Nucleotide InterconversionPrecursor/ProductATP/AMP balance, nucleotide synthesis and degradation youtube.comyoutube.comnih.gov
Intercellular SignalingSignaling moleculeMitochondrial transfer, tissue homeostasis nih.gov
Post-translational ModificationStructural component (of NAD+)ADP-ribosylation, DNA repair nih.gov

Future Research Directions and Emerging Methodological Advancements

Exploration of Undiscovered Biochemical Pathways and Cellular Targets

While the metabolic pathways of adenosine (B11128) triphosphate (ATP) and adenosine 5'-diphosphate (ADP) are well-established, the origins and functions of Adenosine 2',5'-diphosphate are not as clear. Future research will likely focus on identifying the specific enzymes responsible for its synthesis and degradation. The existence of "non-canonical" adenosinergic pathways, such as the one involving CD38 which metabolizes NAD+ to produce adenosine diphosphate (B83284) ribose (ADPR), suggests that alternative enzymatic routes may be responsible for generating various adenosine diphosphate isomers, including the 2',5' form. nih.gov

Key research questions that need to be addressed include:

What enzymes, other than the canonical RNA and DNA polymerases, can synthesize a 2',5'-phosphodiester bond?

Does Adenosine 2',5'-diphosphate act as a signaling molecule, a metabolic intermediate, or a byproduct of other cellular processes?

What are its specific intracellular and extracellular receptors or binding proteins?

The exploration of its cellular targets is a critical frontier. While it is known to be an antagonist of the P2Y1 receptor and a non-selective antagonist of the P2X1 ion channel, its interactions with other purinergic receptors and novel binding partners are yet to be fully elucidated. sigmaaldrich.com Future studies will likely employ advanced proteomic and genetic screening techniques to identify these targets and understand the downstream signaling cascades they initiate. The potential for this molecule to modulate pathways involved in inflammation, neurotransmission, and cellular stress response presents an exciting area for investigation. nih.govnih.gov

Rational Design and Synthesis of Highly Specific Probes and Analogs

A significant hurdle in studying Adenosine 2',5'-diphosphate is the lack of molecular tools that can specifically recognize and modulate its activity in the presence of other structurally similar nucleotides like ATP and ADP. The rational design and synthesis of highly specific probes and analogs are, therefore, paramount.

Future efforts in this area will likely involve:

Modification of the Ribose and Purine (B94841) Moieties: Building upon existing knowledge of adenosine analog synthesis, researchers can introduce specific chemical modifications to the ribose sugar and the adenine (B156593) base to create derivatives that bind selectively to the target enzymes or receptors of Adenosine 2',5'-diphosphate. nih.govnih.gov

Development of Fluorescent Probes: The synthesis of fluorescently labeled analogs will be crucial for visualizing the localization and dynamics of Adenosine 2',5'-diphosphate within cells. These probes can be designed to exhibit changes in their fluorescent properties upon binding to their target, enabling real-time monitoring. nih.gov

Creation of Photoaffinity Labels: These probes can be used to covalently label and identify the binding partners of Adenosine 2',5'-diphosphate in a complex biological sample, providing direct evidence of its cellular targets.

The synthesis of such specific molecular tools will require sophisticated organic chemistry techniques and a deep understanding of the structure-activity relationships of purinergic signaling molecules. nih.govnih.gov

Integration with Advanced Imaging Techniques for Real-time Cellular Dynamics

The ability to visualize the spatiotemporal dynamics of Adenosine 2',5'-diphosphate in living cells is essential for understanding its physiological roles. The integration of novel probes with advanced imaging techniques will be a key driver of progress in this field.

Emerging methodological advancements that will be instrumental include:

Förster Resonance Energy Transfer (FRET)-based Biosensors: Genetically encoded or synthetic FRET-based biosensors can be designed to specifically recognize Adenosine 2',5'-diphosphate. These sensors change their FRET efficiency upon binding to the molecule, allowing for real-time imaging of its concentration changes within different cellular compartments. nih.govnih.gov

Bioluminescence Imaging: Bioluminescent probes offer the advantage of a high signal-to-noise ratio, making them suitable for sensitive detection in deep tissues. The development of bioluminescent sensors for Adenosine 2',5'-diphosphate would enable its in vivo imaging in animal models. nih.gov

Super-resolution Microscopy: Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing for the visualization of Adenosine 2',5'-diphosphate and its interactions with target proteins at the nanoscale.

These advanced imaging approaches, combined with the specific probes described in the previous section, will provide unprecedented insights into the subcellular localization, trafficking, and real-time dynamics of Adenosine 2',5'-diphosphate during various physiological and pathological processes. researchgate.netuchicago.edu

Development of Novel Biosensors for Adenosine 2',5'-Diphosphate Detection

Sensitive and selective detection of Adenosine 2',5'-diphosphate in biological samples is a major analytical challenge. The development of novel biosensors is crucial for both basic research and potential diagnostic applications.

Future research in this area will likely focus on the following platforms:

Aptamer-based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. The selection of aptamers that can specifically recognize the unique 2',5'-phosphodiester linkage of Adenosine 2',5'-diphosphate, while discriminating against other adenosine phosphates, is a key objective. nih.govnih.govrsc.org These aptamers can then be integrated into various sensing platforms, including fluorescent, colorimetric, and electrochemical biosensors. mdpi.com

Electrochemical Biosensors: These sensors offer the potential for rapid, low-cost, and portable detection. Future work will involve the design of electrode surfaces modified with specific recognition elements (such as aptamers or enzymes) that generate a measurable electrical signal upon binding to Adenosine 2',5'-diphosphate. myu-group.co.jpgavinpublishers.comresearchgate.netacs.orgacs.org The challenge will be to achieve high sensitivity and selectivity in complex biological matrices. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing adenosine 2',5'-diphosphate sodium in laboratory settings?

this compound can be synthesized via phosphorylation of adenosine derivatives. For example, Yoshikawa’s method involves using POCl₃ and trimethyl phosphate at 0°C for monophosphorylation, followed by purification via ion-exchange chromatography or Sephadex columns to isolate the product . Commercial adenosine 5'-monophosphate sodium salt can also serve as a starting material, converted to its triethylammonium salt for improved solubility in organic solvents prior to further phosphorylation . Ensure reaction conditions (e.g., temperature, pH) are tightly controlled to avoid side products like 3',5'-isomers.

Q. How can researchers accurately quantify this compound in complex biological matrices?

Hydrophilic interaction liquid chromatography (HILIC) paired with mass spectrometry (LC-MS) is highly effective. A validated protocol involves:

  • Sample preparation : Deproteinize using cold acetonitrile (1:2 v/v) to minimize nucleotide degradation.
  • Chromatography : Use a zwitterionic HILIC column with mobile phases of 20 mM ammonium acetate (pH 6.8) and acetonitrile.
  • Detection : Negative-ion mode MS with optimized transitions (e.g., m/z 426 → 134 for ADP) .
    Calibration curves should include matrix-matched standards to account for ion suppression.

Q. What are critical safety considerations for handling this compound?

  • Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis .
  • Hazard mitigation : Use PPE (gloves, lab coat) and avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
  • Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste .

Advanced Research Questions

Q. How do buffer ionic strength and pH influence this compound’s binding kinetics to enzymes like myosin subfragment 1 (SF-1)?

Studies using stopped-flow fluorometry reveal:

  • Ionic strength : At >0.1 M KCl, ADP binding to SF-1 follows a two-step mechanism: rapid equilibrium (K₀ ~ 10⁴ M⁻¹) followed by conformational changes (k₁ ~ 50 s⁻¹, k₋₁ ~ 5 s⁻¹) . Higher ionic strength reduces binding affinity but enhances fluorescence signal amplitude.
  • pH effects : Below pH 7.0, protonation of His-131 in SF-1 disrupts nucleotide binding, decreasing k₁ by ~80% . Always pre-equilibrate buffers to pH 7.4–7.6 for physiological relevance.

Q. What experimental strategies resolve contradictions in this compound’s role in platelet activation studies?

Conflicting data often arise from receptor specificity (P2Y1 vs. P2Y12) or ecto-ADPase activity. To address this:

  • Pharmacological inhibition : Use 2-MeSADP (P2Y1 agonist) and AR-C69931MX (P2Y12 antagonist) to isolate receptor contributions .
  • Enzyme quenching : Add α,β-methylene-ADP (a non-hydrolyzable analog) to inhibit ecto-ADPases, preventing conversion to adenosine .
  • Controls : Include ATP and AMP analogs to rule out cross-reactivity .

Q. How can isotopic labeling (e.g., ¹⁵N) of this compound improve metabolic flux analysis in cell studies?

Stable isotopes (e.g., ¹⁵N₅-labeled ADP) enable precise tracking of nucleotide turnover via LC-MS/MS. Key steps:

  • Labeling : Use adenosine 5'-diphosphate-[¹⁵N₅] sodium salt (MW 432.17) as a tracer in cell cultures .
  • Data analysis : Calculate isotopic enrichment using software like XCMS or Skyline, correlating with ATP/ADP ratios to infer energy charge ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]) .
  • Validation : Compare with ³²P-radiolabeling to confirm quantification accuracy .

Q. What are the pitfalls in designing experiments studying this compound’s interaction with zwitterionic surfactants or silica-based matrices?

  • Matrix adsorption : ADP’s phosphate groups bind strongly to TiO₂-SiO₂ core-shell columns, requiring mobile phases with ≥50 mM phosphate buffer to prevent peak tailing .
  • Surfactant interference : CTAB (cationic surfactant) forms micelles with ADP, altering apparent solubility. Use dynamic light scattering (DLS) to monitor aggregation .
  • Solution stability : ADP degrades in aqueous buffers >24 hours; prepare fresh solutions with 1 mM Mg²⁺ to stabilize the diphosphate moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.